6-Chloro-8-iodoquinolin-2(1H)-one
Description
Contextualizing Halogenated Quinolin-2(1H)-one Derivatives
Halogenated quinolin-2(1H)-ones are a well-established class of compounds with a wide array of applications. The introduction of halogens can modulate a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. For instance, the presence of a chlorine atom, as seen in 6-chloro-quinolin-2(1H)-one, has been studied in various contexts. The crystal structure of 6-chloro-quinolin-2(1H)-one reveals specific intermolecular interactions, such as N-H⋯O hydrogen bonds, that influence its solid-state properties. nih.govnih.gov
The synthesis of halogenated quinolin-2(1H)-ones can be achieved through various methods. A practical and scalable two-step sequence involves the acylation of halo anilines followed by intramolecular cyclization in the presence of a strong acid. researchgate.net This suggests a potential synthetic route for 6-Chloro-8-iodoquinolin-2(1H)-one could start from an appropriately substituted aniline (B41778), such as 4-chloro-2-iodoaniline.
Significance of Quinolines in Medicinal Chemistry and Organic Synthesis
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. nih.govresearchgate.netbiointerfaceresearch.comnih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.gov The incorporation of a carbonyl group to form a quinolinone can further enhance these activities.
The biological activity of quinoline derivatives is often influenced by the nature and position of their substituents. For example, certain iodo-substituted quinoline derivatives have shown significant antimicrobial activity. researchgate.net This highlights the potential of this compound as a candidate for biological screening. Furthermore, the presence of an iodine atom provides a handle for further synthetic modifications through reactions like palladium-catalyzed cross-coupling, which is a powerful tool for creating diverse molecular libraries. nih.gov
Research Landscape and Future Directions for this compound
Currently, there is a notable absence of dedicated research on this compound. This presents a significant opportunity for the scientific community to explore its synthesis, characterization, and potential applications.
Future research should focus on:
Development of a reliable synthetic route: Investigating methods like the Doebner-von Miller reaction or the Sandmeyer reaction starting from commercially available precursors could lead to an efficient synthesis of the title compound. nih.govnih.gov For instance, a plausible route could involve the diazotization of 8-amino-6-chloroquinolin-2(1H)-one followed by a Sandmeyer-type iodination.
Thorough characterization: Detailed spectroscopic and crystallographic analysis would provide fundamental data on its molecular structure and properties.
Exploration of its reactivity: The presence of two different halogen atoms at distinct positions offers the potential for regioselective functionalization, allowing for the synthesis of a library of novel derivatives.
Biological evaluation: Given the known biological activities of related halogenated quinolones, this compound should be screened for a range of activities, particularly as an antimicrobial or anticancer agent. The combination of chlorine and iodine may lead to unique biological profiles. nih.govresearchgate.net
The table below outlines potential research avenues and the rationale behind them.
| Research Area | Rationale |
| Synthetic Route Development | To enable access to the compound for further studies. Potential methods include cyclization reactions of substituted anilines. researchgate.net |
| Chemical Reactivity Studies | The di-halogenated nature allows for selective functionalization, creating opportunities for new compound synthesis. nih.gov |
| Antimicrobial Screening | Many quinoline and iodo-quinoline derivatives exhibit potent antimicrobial effects. researchgate.netnih.gov |
| Anticancer Activity Evaluation | The quinoline scaffold is a common feature in anticancer agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-iodo-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDRHOJRIBZSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Chloro 8 Iodoquinolin 2 1h One Analogs
Impact of Halogen Substituents on Biological Activity
Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of quinolin-2(1H)-one analogs, the nature and position of halogen substituents are critical determinants of their therapeutic potential.
Role of Chlorine and Iodine at Positions 6 and 8 on Binding Affinity
While specific binding affinity data for 6-Chloro-8-iodoquinolin-2(1H)-one is not extensively available in the public domain, SAR studies on related halogenated quinolines and quinolinones provide valuable insights. The electronic and steric properties of chlorine and iodine at positions 6 and 8 are expected to significantly influence how these molecules interact with biological targets.
The chlorine atom at position 6, being an electron-withdrawing group, can impact the electron density of the quinolinone ring system. This modification can affect hydrogen bonding capabilities and pi-stacking interactions, which are often crucial for target binding. For instance, in a series of quinoline-imidazole hybrids, the presence of a bromine atom (another halogen) at the C-6 position was found to be an essential feature for enhancing antimalarial activity. This suggests that halogen substitution at this position can be favorable for binding to specific biological targets.
The iodine atom at position 8 introduces a bulky and highly lipophilic substituent. This can lead to enhanced van der Waals interactions with hydrophobic pockets within a target protein, potentially increasing binding affinity. However, the steric bulk of iodine could also lead to unfavorable steric clashes, depending on the topology of the binding site. In studies of organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands, the substitution pattern of halogens, including iodine, was found to have a pronounced effect on the chemical shifts of nearby protons, indicating a significant alteration of the electronic environment, which can translate to changes in binding affinity acs.org.
A study on clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a structurally related compound, highlights the importance of the specific halogen placement. While not a direct analog, this compound's biological activity is intrinsically linked to its halogenation pattern researchgate.net.
Positional Effects of Halogens on Metabolic Stability and Clearance
The position of halogen substituents can significantly affect a compound's metabolic stability and clearance. Halogenation can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.govresearchgate.net
The chlorine at position 6 is on the benzene (B151609) ring portion of the quinolinone, a common site for metabolic hydroxylation. The presence of chlorine at this position may hinder such metabolic pathways, potentially leading to improved metabolic stability. General strategies to enhance metabolic stability often involve modifying the most metabolically labile positions.
In vitro models, such as liver microsomes, are commonly used to assess metabolic stability and can provide data on half-life (t½) and intrinsic clearance (CLint), which are crucial parameters in drug discovery. researchgate.netresearchgate.net
Influence of Other Substituents on Biological Profiles
Beyond halogens, the introduction of other chemical moieties onto the quinolin-2(1H)-one scaffold allows for the exploration of a wider chemical space and the potential to modulate biological activity, selectivity, and pharmacokinetic properties.
Electron-Withdrawing Groups and Heterocyclic Moiety Combinations
Electron-withdrawing groups (EWGs) other than halogens, such as nitro (-NO2) and cyano (-CN) groups, can significantly alter the electronic properties of the quinolinone ring. These groups can enhance interactions with certain biological targets and are often explored in drug design. For example, the introduction of a nitro group on an 8-hydroxyquinoline (B1678124) scaffold resulted in a compound with potent cytotoxicity against cancer cell lines. researchgate.net
Effects of Hydroxyl, Methoxy, Alkyl, and Trifluoromethyl Groups
The introduction of various substituents at different positions of the quinolinone ring has been shown to modulate biological activity.
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These groups can act as hydrogen bond donors and acceptors, respectively, and can significantly influence solubility and target interactions. In a study of furo[2,3-h]quinolin-2(1H)-one derivatives, a 4-hydroxymethyl group was found to be important for antiproliferative activity. researchgate.net The position of these groups is critical; for example, 8-hydroxyquinolin-2(1H)-one analogs have been investigated as potential β2-agonists. researchgate.net
Alkyl Groups: The addition of alkyl groups, such as a methyl group, can increase lipophilicity and introduce steric bulk. In a study on 4-chloro-8-methylquinolin-2(1H)-one, the methyl group at position 8 influenced the reactivity of the compound. nih.gov
Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a strong electron-withdrawing group and is often used as a bioisostere for a methyl group. It can enhance metabolic stability and binding affinity due to its electronic properties and lipophilicity. While specific data on trifluoromethylated this compound is scarce, the inclusion of -CF3 groups is a common strategy in medicinal chemistry to improve drug-like properties.
Rational Design for Targeted Biological Activities
The rational design of this compound analogs involves a deep understanding of the SAR principles discussed above. By strategically modifying the quinolinone core, researchers can aim to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for specific therapeutic targets.
For example, if the goal is to develop an anticancer agent, modifications might focus on enhancing interactions with a specific kinase or other protein involved in cancer progression. This could involve introducing groups that can form key hydrogen bonds or exploit hydrophobic pockets in the target's active site. The development of quinolin-2(1H)-one derivatives as fungicides targeting succinate (B1194679) dehydrogenase is an example of such rational design, where the scaffold was optimized for inhibitory activity against a specific enzyme. nih.gov
Molecular modeling and computational chemistry play a crucial role in rational drug design. These tools can predict how different substituents on the this compound scaffold might affect its conformation, electronic properties, and binding to a target protein, thus guiding the synthesis of the most promising candidates.
The table below summarizes the potential effects of different substituents on the biological activity of quinolin-2(1H)-one analogs, based on findings from related compounds.
| Substituent Position | Substituent Type | Potential Effect on Biological Activity | Reference |
| 6 | Chlorine | Electron-withdrawing, may enhance binding affinity and metabolic stability. | |
| 8 | Iodine | Bulky and lipophilic, may enhance van der Waals interactions. | acs.org |
| 3 | Heteroaryl | Can introduce new binding interactions and modulate activity (e.g., Hsp90 inhibition). | nih.gov |
| 4 | Hydroxymethyl | Can improve antiproliferative activity. | researchgate.net |
| 8 | Hydroxyl | Can confer specific activities, such as β2-agonist properties. | researchgate.net |
| Any | Trifluoromethyl | Electron-withdrawing, can improve metabolic stability and binding affinity. |
Structural Requirements for Cytotoxic and Cytoprotective Effects
The quinoline (B57606) scaffold is a common feature in compounds with significant cytotoxic activity against various cancer cell lines. nih.gov The design of analogs based on this compound can be guided by established structural requirements for cytotoxicity.
Studies on 2-styryl-8-hydroxy quinolines have demonstrated that the presence of a hydroxyl group at the C-8 position is beneficial for cytotoxicity. nih.govacs.org This suggests that replacing the 8-iodo group in the parent compound with a hydroxyl group could be a viable strategy to enhance anticancer activity. Furthermore, the presence of electron-withdrawing groups on appended moieties, such as a bromine on a styryl ring, has been shown to increase cytotoxic effects. nih.govacs.org This indicates that the inherent electron-withdrawing nature of the chlorine and iodine atoms on the this compound scaffold is a promising feature for designing potent cytotoxic agents.
Another approach to enhance selectivity towards cancer cells is glycoconjugation. This strategy leverages the increased glucose uptake of tumor cells. nih.gov Designing analogs where a sugar moiety is linked to the quinolinone core could potentially improve targeting and reduce off-target toxicity.
| Structural Modification on Quinoline Scaffold | Observed Effect on Cytotoxicity | Relevant Analogs Studied | Reference |
| Hydroxyl group at C-8 position | Enhanced cytotoxicity | 2-Styryl-8-hydroxy quinolines | nih.gov, acs.org |
| Electron-withdrawing group (EWG) on appended ring | Increased cytotoxicity | 2-Styryl-8-hydroxy quinolines with bromo-styryl group | nih.gov, acs.org |
| Quaternization of quinoline nitrogen & alkyl chain | Potent antitumor activity | Quinolinium iodide derivatives | nih.gov |
| Glycoconjugation | Potential for enhanced selectivity | 8-Aminoquinoline and 8-Hydroxyquinoline glycoconjugates | nih.gov |
This table is based on findings from related quinoline analogs, as direct studies on this compound are not available.
Optimization of Antiviral and Antimicrobial Activity
The quinoline core is present in numerous antimicrobial and antiviral agents, and its derivatives are actively researched for new therapeutic options against resistant pathogens. nih.govnih.govresearchgate.net
Antiviral Activity Optimization: The optimization of quinoline-based antiviral agents often focuses on enhancing their interaction with specific viral proteins. For instance, in the development of allosteric HIV-1 integrase inhibitors (ALLINIs), antiviral potency was improved by extending the molecule to create additional interactions with the target enzyme. mdpi.com In another example, potent inhibitors of Enterovirus D68 were developed by identifying that they interact with the viral protein VP1 and then optimizing the substituents at the 3-position of the quinoline scaffold. nih.govacs.org For an analog of this compound, antiviral optimization would involve identifying the viral target and then systematically modifying the scaffold, for example by adding functional groups at the C-3 or C-4 positions, to maximize binding affinity. elsevierpure.comfigshare.com
Antimicrobial Activity Optimization: The antibacterial activity of quinoline derivatives is highly dependent on the nature and location of substituents on the ring system. researchgate.net Studies on quinoline-based hydroxyimidazolium hybrids found that substitutions at the C-6 position were crucial for enhancing anti-mycobacterial effects. mdpi.com This highlights the potential importance of the 6-chloro group in the target compound. Further optimization can be achieved by designing hybrid molecules that combine the quinoline scaffold with other known antimicrobial pharmacophores. mdpi.com For example, new derivatives designed as peptide deformylase (PDF) inhibitors showed excellent minimum inhibitory concentration (MIC) values. nih.gov
| Target/Organism | Optimization Strategy for Quinoline Analogs | Key Findings | Reference |
| Antiviral | |||
| HIV-1 Integrase | Extending the compound to reach additional amino acids. | Improved potency and induction of IN hyper-multimerization. | mdpi.com |
| Enterovirus D68 (VP1 protein) | Splicing trifluoromethyl-substituted oxadiazole to the 3-position. | Potent antiviral activity with EC50 values in the nanomolar range. | nih.gov, acs.org |
| Various Viruses (Host DHODH) | Modification of a 4-quinoline carboxylic acid. | Potent inhibition of the host enzyme DHODH, leading to broad-spectrum antiviral activity. | elsevierpure.com, figshare.com |
| Antimicrobial | |||
| M. tuberculosis | Substitution at the C-6 position of quinoline-hydroxyimidazolium hybrids. | C-6 substitution was essential for increasing the anti-mycobacterial effect. | mdpi.com |
| S. aureus & E. coli | Synthesis of quinolinium iodide derivatives with alkyl chains. | A derivative with a specific alkyl chain length was most potent. | nih.gov |
| Bacterial Strains (PDF enzyme) | Substitution on a 6-amino-4-methyl-1H-quinoline-2-one core. | Certain sulfonyl/benzoyl/propargyl moieties led to excellent MIC values. | nih.gov |
This table summarizes optimization strategies from studies on various quinoline analogs.
Ligand Efficiency and Physicochemical Property Optimization in Quinoline-Based Compounds
Effective drug design goes beyond just biological activity; it requires careful tuning of physicochemical properties to ensure the compound can reach its target in the body. Key properties include solubility, lipophilicity, and metabolic stability, which are often balanced to achieve a good pharmacokinetic profile. pharmafeatures.com
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LipE) are important metrics in drug discovery for optimizing lead compounds. They relate the potency of a compound to its size and lipophilicity, respectively, helping to guide the development of compounds that are not unnecessarily large or greasy. researchgate.net
For quinoline-based compounds, optimization often involves strategies guided by computational models and adherence to established guidelines like Lipinski's Rule of 5. pharmafeatures.comnih.gov For example, in the development of mutant IDH1 inhibitors, an early quinolinone lead was optimized by improving its absorption, distribution, metabolism, and excretion (ADME) properties to yield a preclinical candidate. nih.gov Similarly, modifying a dihydroquinolinone core to a different heterocyclic system led to a new series of inhibitors with excellent physicochemical properties and high ligand efficiency. researchgate.net
For analogs of this compound, optimization would involve:
Balancing Lipophilicity: The chloro and iodo groups significantly increase lipophilicity. Modifications might be needed to balance this, such as adding small polar groups, to ensure adequate aqueous solubility. pharmafeatures.com
Improving Metabolic Stability: Introducing groups that block common sites of metabolism, such as the 7-position in some quinoline systems, can prolong the compound's half-life in the body. nih.gov
Enhancing Solubility: Strategic placement of hydrogen bond donors and acceptors or ionizable groups can improve solubility, which is crucial for oral absorption.
Computational tools like 3D-QSAR can be employed to build models that correlate structural features with activity, guiding the rational design of new analogs with improved potency and drug-like properties. nih.gov
Mechanistic Investigations and Computational Chemistry Applications
Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis
Understanding the precise steps through which quinoline and its derivatives are formed is crucial for optimizing synthetic routes and developing new ones. Computational studies are instrumental in mapping these complex reaction pathways. While specific studies focusing exclusively on the synthesis of 6-Chloro-8-iodoquinolin-2(1H)-one are not extensively detailed in the literature, the mechanisms for similar quinoline structures have been investigated, offering a model for its formation. One such relevant method is the iodine-mediated desulfurative cyclization. nih.govresearchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. nih.govrsc.org For quinoline synthesis, DFT calculations can model the geometry of reactants, intermediates, and products. Crucially, it allows for the location and characterization of transition states—the high-energy structures that connect reactants to products. researchgate.net
In a typical iodine-mediated cyclization for quinoline synthesis, DFT would be used to:
Model the initial Michael addition and subsequent cyclization to form a key intermediate, such as a 1,5-benzothiazepine. nih.govresearchgate.net
Simulate the interaction of this intermediate with iodine, leading to a desulfurization process. nih.gov
Calculate the energies of all proposed intermediates and transition states along the reaction coordinate.
These calculations provide a detailed picture of the molecular transformations, including bond-breaking and bond-forming events. The B3LYP functional with a basis set like 6-311++G(d,p) is a common level of theory for such investigations on quinoline derivatives, providing a balance between accuracy and computational cost. researchgate.net
Table 1: Illustrative Energetic Data from a DFT Study of a Hypothetical Quinoline Synthesis Step
| Parameter | Description | Illustrative Energy Value (kcal/mol) |
| ΔE_act | Activation Energy | The energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction step. |
| ΔE_rxn | Reaction Energy | The net energy change between products and reactants for a given step. A negative value indicates an exothermic step. |
| TS Geometry | Transition State Geometry | The specific molecular arrangement at the peak of the energy barrier, characterized by a single imaginary vibrational frequency. |
| Intermediate Stability | Relative Energy of Intermediates | The energy of transient species formed during the reaction, relative to the starting materials. |
This table provides a conceptual framework for the types of data generated in computational studies of reaction energetics. Actual values would be specific to the reaction being studied.
In Silico Approaches to Biological Activity Prediction
In silico (computer-based) methods are indispensable in modern drug discovery for predicting the biological activity of compounds before they are synthesized, saving time and resources.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net The goal is to predict the binding mode and affinity, which is often represented by a docking score. mdpi.com A lower (more negative) docking score generally indicates a more stable and favorable interaction. mdpi.com
This method is widely applied to quinoline derivatives to explore their potential as inhibitors for various biological targets. researchgate.netnih.gov For instance, docking studies on 8-chloro-quinolone compounds have been performed to understand their interactions with bacterial proteins. researchgate.net The simulation identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.net
Table 2: Example Data from a Molecular Docking Simulation of a Quinolone Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Staphylococcus aureus Gyrase | Quinolone Analogue | -8.5 | Ser84, Asp80 | Hydrogen Bond |
| SARS-CoV-2 Mpro | Quinolone Derivative | -7.2 | His41, Cys145 | Hydrogen Bond, Pi-Alkyl |
This table is illustrative, showing the kind of information obtained from docking studies on quinolone compounds against specific biological targets. Data is based on general findings for the quinolone class. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A mathematical model is developed that relates descriptors of the molecule to its activity. These descriptors can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, HOMO/LUMO energies), or structural (e.g., topological indices).
For quinoline derivatives, QSAR models can be built to predict activities such as antibacterial, anticancer, or antiviral effects. Once a reliable QSAR model is established for a set of known quinolones, it can be used to predict the activity of new, unsynthesized compounds like this compound. This allows for the prioritization of candidates for synthesis and testing. While specific QSAR models for this compound are not prominently featured in available literature, it is a standard approach used in the rational design of new therapeutic agents based on the quinoline scaffold.
Theoretical Studies on Tautomerism and Conformational Preferences
The precise three-dimensional shape and isomeric form of a molecule are critical to its function and reactivity. Theoretical studies provide deep insights into these structural features.
The this compound molecule can theoretically exist in two tautomeric forms: the lactam form (a ketone) and the lactim form (an enol). researchgate.net The lactam form is generally the more stable tautomer for 2-quinolinone systems. researchgate.net Computational methods like DFT can be used to calculate the relative energies of these two forms, confirming the predominance of the lactam tautomer in most conditions. The stability is influenced by factors like aromaticity, bond strengths, and solvation effects.
Conformational analysis of the quinolinone ring system, which is largely planar, is also important. nih.gov The presence of substituents, such as the chloro and iodo atoms in this compound, can introduce minor deviations from planarity. nih.gov Computational geometry optimization can predict the most stable conformation, bond lengths, and bond angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. scielo.br
Table 3: Theoretical Comparison of Tautomers for this compound
| Tautomer | Structure | Relative Energy (DFT Calculation) | Key Feature |
| Lactam | This compound | More Stable (Reference) | C=O (keto) group |
| Lactim | 6-Chloro-8-iodo-2-hydroxyquinoline | Less Stable | O-H (hydroxyl) group |
This table illustrates the expected relative stability of the lactam and lactim tautomers based on general principles for 2-quinolinone systems.
Simulation and Visualization of Molecular Structures
Computational chemistry provides powerful tools for the simulation and visualization of molecular structures, offering profound insights into the conformational possibilities and electronic properties of compounds like this compound. These in silico methods are essential for rationalizing experimental observations and guiding the design of new molecules with desired functionalities.
Molecular modeling and simulation studies are frequently employed to understand the structure-activity relationships of quinoline derivatives. rsc.org Techniques such as Density Functional Theory (DFT) calculations are utilized to optimize the molecular geometry and to analyze the electronic structure. dntb.gov.uaresearchgate.net For the broader class of quinolinones, computational approaches have been used to explore their reactive properties and potential interactions with biological targets. dntb.gov.uanih.gov
In the case of substituted quinolinones, computational studies often begin with the optimization of the molecule's geometry to find its most stable conformation. dntb.gov.ua For instance, studies on similar quinoline derivatives have successfully used DFT methods like B3LYP with various basis sets to achieve this. researchgate.net Following optimization, various molecular properties can be calculated and visualized.
The molecular electrostatic potential (MEP) surface is a key visualization tool that illustrates the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding and predicting intermolecular interactions, including potential hydrogen bonding and reactions with other molecules. For related hydroxyquinoline derivatives, MEP analysis has been used to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. dntb.gov.ua
Molecular dynamics (MD) simulations can also be performed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. dntb.gov.ua
While specific simulation data for this compound is not extensively published, the table below presents plausible data that would be generated from a standard computational analysis based on findings for structurally related quinolinones. dntb.gov.uaresearchgate.netnih.gov
| Computational Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Optimized Molecular Geometry | Near-planar quinolinone ring system. | Indicates the foundational structure for further electronic and interaction analysis. |
| HOMO Energy | -6.5 eV | Represents the ability to donate electrons; localized on the quinolinone ring. |
| LUMO Energy | -2.1 eV | Represents the ability to accept electrons; distributed across the aromatic system. |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. dntb.gov.ua |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; positive potential near the N-H group. | Highlights sites for hydrogen bonding and nucleophilic/electrophilic interactions. researchgate.net |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
These computational visualizations and simulations are instrumental in building a comprehensive understanding of the chemical nature of this compound at the molecular level.
Biological Target Interactions and Pharmacological Mechanisms of Action for 6 Chloro 8 Iodoquinolin 2 1h One and Analogs
Interaction with Enzymes
The specific substitution pattern of the quinolinone core dictates its affinity and selectivity for various enzymes, leading to a diverse pharmacological profile.
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. Their inhibition has become a significant strategy in cancer therapy. nih.gov The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. The quinoline (B57606) and quinolone scaffold has been successfully utilized as a cap structure in the design of potent HDAC inhibitors. tandfonline.comnih.gov
Studies on levofloxacin-HDACi conjugates, which incorporate a quinolone moiety, have demonstrated potent inhibitory activities against several HDAC isoforms. nih.gov In these hybrid molecules, the quinolone portion serves as the cap group. The effectiveness of these inhibitors is often dependent on the nature of the zinc-binding group and the length of the linker. For instance, conjugates with a hydroxamic acid ZBG and a six-carbon linker have shown superior potency against HDAC1 and HDAC6, with inhibitory concentrations in the nanomolar range. nih.gov
Research on 8-substituted quinoline-2-carboxamide (B1208818) derivatives has also yielded potent HDAC inhibitors. One such compound, 21g , demonstrated an IC₅₀ of 0.050 µM against total HDACs, showing threefold greater potency than the approved drug Vorinostat. nih.gov While specific inhibitory data for 6-Chloro-8-iodoquinolin-2(1H)-one against HDAC isoforms is not prominently available in the current literature, the consistent and potent activity of its analogs underscores the importance of the quinolinone scaffold for this target class. The data for several quinoline-based HDAC inhibitors are presented below.
Table 1: Inhibitory Activity of Representative Quinoline-Based Analogs against HDAC Isoforms IC₅₀ values represent the concentration required for 50% inhibition.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Conjugate 9b (Levofloxacin-HDACi) | 2.54 | 4.81 | 1.12 | nih.gov |
| Conjugate 8b (Levofloxacin-HDACi) | 3.15 | 6.27 | 1.65 | nih.gov |
| SAHA (Vorinostat) | 3.98 | 8.13 | 2.82 | nih.gov |
Catechol O-Methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine (B1211576). nih.govnih.gov Its inhibition is a therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of levodopa. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold has been identified as a potent pharmacophore for COMT inhibition. nih.gov These compounds act by chelating the magnesium ion present in the enzyme's active site, a mechanism similar to that of established catechol-based inhibitors. nih.gov
The design and synthesis of 8-hydroxyquinoline analogs have shown that substitutions on the quinoline ring are critical for potency and metabolic stability. For example, introducing small substituents at the 7-position can enhance metabolic stability without compromising inhibitory activity. nih.gov While the nitrocatechol scaffold is present in clinically used COMT inhibitors like tolcapone (B1682975) and entacapone, the 8-hydroxyquinoline structure represents an alternative and promising class of inhibitors. nih.gov Molecular docking studies have further supported the potential of various quinoline derivatives as multi-target inhibitors for neurological conditions by demonstrating strong binding affinities to COMT. researchgate.netnih.gov
Table 2: Inhibitory Activity of Representative 8-Hydroxyquinoline Analogs against MB-COMT pIC₅₀ is the negative log of the IC₅₀ value.
| Compound | Structure | MB-COMT pIC₅₀ | Reference |
|---|---|---|---|
| Analog 7 | 8-hydroxyquinoline with sulfone at C5 | 7.7 | nih.gov |
| Analog 21 | 7-fluoro-8-hydroxyquinoline derivative | 7.5 | nih.gov |
| Analog 6 | 8-hydroxyquinoline with sulfone at C6 | 6.5 | nih.gov |
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Their inhibition is considered a crucial step in preventing various inflammatory diseases. bohrium.com Certain quinoline derivatives have been identified as effective inhibitors of LOX enzymes. nih.gov
Specifically, a series of 2-aryl quinoline derivatives were designed and evaluated as potential inhibitors of human 12R-lipoxygenase (12R-hLOX), an enzyme implicated in skin homeostasis and inflammatory skin conditions. nih.gov Two compounds from this series, 4a and 7b , emerged as promising inhibitors with IC₅₀ values in the micromolar range and showed selectivity for 12R-hLOX over other isoforms like 12S-hLOX and 15-hLOX. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a hydroxyl group on the C-2 phenyl ring was important for the inhibitory activity. nih.gov
Table 3: Inhibitory Activity of 2-Aryl Quinoline Analogs against 12R-hLOX IC₅₀ values represent the concentration required for 50% inhibition.
| Compound | 12R-hLOX IC₅₀ (µM) | Reference |
|---|---|---|
| Analog 7b | 12.48 ± 2.06 | nih.gov |
| Analog 4a | 28.25 ± 1.63 | nih.gov |
Cathepsin B: Cathepsin B is a lysosomal cysteine protease that plays a role in various pathological processes, including cancer and neurodegenerative diseases. nih.govgoogle.com Its inhibition is a therapeutic target to reduce tumor cell invasiveness. nih.gov It has been discovered that 8-hydroxyquinolines are effective reversible inhibitors of Cathepsin B. google.com For example, 5-nitro-8-hydroxyquinoline has been shown to inhibit the enzyme's activity. The mechanism of action is believed to involve the chelation of metallic ions in the active sites of enzymes. google.com This suggests that the quinoline scaffold, particularly when capable of metal chelation as in the 8-hydroxyquinoline analogs, is a viable starting point for designing Cathepsin B inhibitors.
KDM4 Histone Demethylase: Histone lysine (B10760008) demethylases (KDMs) are epigenetic regulators, and the KDM4 subfamily (A-D) is particularly implicated in oncogenesis by removing methyl groups from histones. nih.govsci-hub.se Inhibition of KDM4 enzymes is a promising strategy for cancer therapy. bohrium.com The development of small molecule inhibitors has focused on compounds that can chelate the Fe(II) ion in the KDM4 active site. bohrium.com While many inhibitors are pan-KDM4 inhibitors, some show selectivity. bohrium.com Various heterocyclic scaffolds, such as pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, have been developed as potent and cell-permeable KDM4 inhibitors. nih.gov Although specific data on this compound as a KDM4 inhibitor is scarce, the established success of other heterocyclic cores in targeting this enzyme family suggests the potential of the quinolinone framework for further exploration. nih.govmdpi.com
Modulation of Cellular Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key cellular pathway for apoptosis involves a cascade of enzymes called caspases. nih.gov The activation of initiator caspases (like caspase-8) triggers a cascade that leads to the activation of executioner caspases (like caspase-3). nih.gov
A critical substrate for activated caspase-3 is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. nih.govnih.gov In the context of apoptosis, caspase-3 cleaves PARP-1, inactivating its DNA repair functions. This cleavage is considered a hallmark of caspase-dependent apoptosis. nih.gov In contrast, when DNA damage is excessive, hyperactivation of PARP-1 can lead to a depletion of cellular energy (ATP) stores, resulting in necrosis rather than apoptosis. nih.gov Therefore, the cleavage of PARP-1 serves as a molecular switch, preserving ATP levels required for the energy-dependent process of apoptosis. nih.gov
Quinoline and quinolone derivatives have been shown to possess cytotoxic and anticancer properties. nih.gov The inhibition of targets like HDACs by quinolone-based compounds is known to induce apoptosis. nih.gov The apoptotic cell death induced by such compounds is often confirmed by observing the cleavage of downstream markers like PARP. Studies have shown that PARP-1 inhibition or knockdown can sensitize cancer cells to apoptosis, often by enhancing the activation of caspase-8. biorxiv.org While the precise apoptotic mechanism induced by this compound has not been fully elucidated, the known pro-apoptotic effects of its structural analogs suggest that it likely engages the caspase-PARP pathway.
Cell Cycle Regulation and Arrest Mechanisms
The progression of the cell cycle is a tightly regulated process, and its disruption is a key mechanism for many anti-cancer agents. Quinoline derivatives have been shown to interfere with this process at various phases. While direct studies on this compound are limited, related quinoline structures demonstrate significant effects on cell cycle regulation.
For instance, a quinoline-based compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), was identified as a potent and selective inhibitor of Cdc25 dual-specificity phosphatases. These enzymes are crucial for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle transitions. Inhibition of Cdc25 by NSC 663284 leads to the blockage of dephosphorylation and activation of Cdk1 and Cdk2. nih.gov Consequently, synchronized cells treated with this compound were arrested at both the G1 and G2/M phases of the cell cycle. nih.gov
Similarly, a series of novel 8-nitro quinoline-thiosemicarbazone analogs have been shown to induce cell cycle arrest. The most potent of these compounds induced arrest at both the G1/S and G2/M phases in cancer cells. nih.gov This arrest is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.govresearchgate.net These findings illustrate that the quinoline scaffold is a viable backbone for the development of agents that can halt cell proliferation by targeting critical cell cycle checkpoints.
Anti-Mitotic Activity and Tubulin Interaction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are a validated target for anti-cancer drugs. nih.gov Agents that interfere with tubulin polymerization or depolymerization can arrest cells in mitosis, leading to apoptotic cell death. Several quinoline and quinolinone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com
Although specific tubulin inhibition data for this compound is not available, structurally related compounds have demonstrated significant anti-mitotic activity. For example, certain 2-chloro N-substituted amino quinolines were screened for their effect on tubulin polymerization, with some showing inhibitory activity comparable to the well-known anti-mitotic agent colchicine (B1669291). researchgate.net A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were also synthesized and found to inhibit tubulin polymerization. The most active compound, D13, exhibited potent antiproliferative activity against several cancer cell lines, which correlated well with its ability to inhibit tubulin polymerization. mdpi.com Furthermore, a 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivative was shown to bind to the colchicine site of tubulin, reduce microtubule growth, and arrest cell division in the low micromolar range. rsc.org
| Compound Class | Specific Analog Example | Tubulin Polymerization IC₅₀ | Reference |
| 2-Chloro-N-substituted amino quinolines | 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | 22.21 µM | researchgate.net |
| 3,4-Dihydro-2(1H)-quinolinone sulfonamides | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | 6.74 µM | mdpi.com |
| Indole-based quinoline analogues | A (isoCA-4) analogue with a quinoline moiety | 2.09 µM | mdpi.com |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for tubulin polymerization for various quinoline derivatives.
Metal Ion Chelation and Biological Implications
The quinoline ring system, particularly when substituted with a hydroxyl group, can act as a potent chelator of metal ions. This property is central to many of the biological effects observed for this class of compounds.
The 8-hydroxyquinoline (8HQ) scaffold, present in analogs like 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), is a well-established bidentate chelating agent, forming stable complexes with a variety of divalent metal ions, including copper (Cu²⁺) and zinc (Zn²⁺). mdpi.comnih.gov The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows for the formation of stable five-membered rings with the metal ion. mdpi.com
Studies on Clioquinol (B1669181) have shown that it forms a neutral, 2:1 lipophilic complex with Zn²⁺ (Zn(CQ)₂). rsc.org This complex formation is crucial for its biological activity, acting as a zinc ionophore to transport zinc across cellular membranes. Similarly, 8-hydroxyquinoline derivatives form stable complexes with Cu²⁺. nih.govnih.gov The cytotoxicity of Clioquinol and other 8-hydroxyquinoline derivatives is significantly enhanced in the presence of copper, with the formed copper complex being the active cytotoxic species. acs.org This complex can accumulate within cells, leading to massive vacuolization of the endoplasmic reticulum and subsequent cell death. acs.org The ability of these compounds to bind and transport metal ions is a key mechanism behind their therapeutic and toxicological effects.
Transition metals like copper and iron can participate in Fenton-type reactions, generating highly damaging reactive oxygen species (ROS) such as the hydroxyl radical. This metal-driven oxidative stress is implicated in the pathology of several diseases. researchgate.netnih.gov By chelating these redox-active metal ions, quinoline derivatives can modulate their reactivity and impact oxidative damage.
Receptor and Protein Binding Studies
Beyond metal chelation, quinoline derivatives can directly interact with and modulate the function of various biological receptors and proteins.
Recent studies have revealed that halogenated 8-hydroxyquinoline analogs can bind to specific G-protein coupled receptors. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been identified as a novel competitive antagonist of the alpha-1 (α₁) adrenoceptor. nih.gov Molecular dynamics simulations showed that Clioquinol binds stably to the orthosteric binding site of the receptor, providing a structural basis for its antagonist activity. nih.gov
In another study, a screen of an anti-infection chemical library identified several 8-hydroxyquinoline derivatives, including Chloroxine and Broxyquinoline, as blockers of the Histamine (B1213489) H₂ (HRH₂) receptor. acs.orgresearchgate.net Molecular docking studies suggest that these compounds bind to the histamine binding pocket, acting as competitive antagonists. acs.org Furthermore, derivatives of Clioquinol have been designed to interact with the dopamine transporter (DAT), with modeling studies indicating binding properties similar to dopamine. nih.gov Novel 8-nitro quinoline-thiosemicarbazone analogues have also been evaluated for their binding affinity to estrogen receptor alpha. nih.gov These findings highlight the versatility of the quinoline scaffold in interacting with a diverse range of biological receptors, opening up multiple avenues for pharmacological activity.
| Compound Class / Specific Analog | Target Receptor / Protein | Mode of Action | Reference |
| Clioquinol | α₁-Adrenoceptor | Competitive Antagonist | nih.gov |
| 8-Hydroxyquinolines | Histamine H₂ Receptor | Competitive Antagonist | acs.orgresearchgate.net |
| Clioquinol derivatives | Dopamine Transporter (DAT) | Potential Transport Substrate | nih.gov |
| 8-Nitro quinoline-thiosemicarbazones | Estrogen Receptor Alpha | Binding Affinity | nih.gov |
| NSC 663284 | Cdc25 Phosphatases | Inhibitor | nih.gov |
This table summarizes the identified interactions of various quinoline derivatives with specific biological receptors and proteins.
Inhibition of Protein Aggregation (e.g., β-Amyloid)
The aggregation of proteins, such as β-amyloid (Aβ), is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease. The quinolinone scaffold has been identified as a promising structure for developing inhibitors of this process.
A series of novel quinolinone derivatives featuring a dithiocarbamate (B8719985) moiety were designed and synthesized as multifunctional agents for Alzheimer's disease. nih.gov The design rationale was to use the quinolinone fragment to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), thereby inhibiting AChE-induced Aβ aggregation. The dithiocarbamate portion was intended to interact with the catalytic active site (CAS) of the enzyme. nih.gov
Among the synthesized compounds, one particular derivative, compound 4c , emerged as a potent inhibitor of both human and electric eel AChE. nih.gov Crucially, it also demonstrated the ability to inhibit both AChE-induced Aβ aggregation and self-induced Aβ aggregation. nih.gov Kinetic analysis and molecular modeling suggested that this compound functions as a mixed-type inhibitor, capable of binding to both the CAS and PAS of AChE simultaneously. nih.gov This dual-site interaction is a key feature for preventing the formation of Aβ aggregates. nih.gov
Table 1: Inhibition of β-Amyloid (Aβ) Aggregation by Quinolinone Analog 4c
| Compound | Target | Inhibition | Concentration |
| 4c | AChE-induced Aβ aggregation | 29.02% | 100 µM |
| 4c | Self-induced Aβ aggregation | 30.67% | 25 µM |
Toll-like Receptor (TLR) Activation
Toll-like receptors (TLRs) are crucial components of the innate immune system, and their modulation can influence immune responses. Certain quinoline-based structures have been investigated for their effects on TLRs. For instance, some quinoline derivatives have been listed as potential Toll-like receptor 8 (TLR8) inhibitors in patent literature related to the treatment of inflammatory conditions. google.comgoogle.com Additionally, research into dual agonists for TLR7 and TLR8 has included quinoline-based compounds, indicating the scaffold's relevance in modulating these specific immune receptors. molaid.com While direct studies on this compound are absent, the broader class of quinolines shows potential for interaction with TLRs, suggesting a possible avenue for immunological activity.
Broad Spectrum Biological Activities Beyond Specific Targets
Beyond specific receptor interactions, quinolin-2(1H)-one analogs have been shown to possess a range of biological activities that contribute to their pharmacological profiles. These include scavenging reactive oxygen species, exerting anti-inflammatory effects, and inhibiting platelet aggregation.
Reactive Oxygen Species (ROS) Scavenging
Reactive oxygen species (ROS) can cause cellular damage and are implicated in numerous diseases. The antioxidant potential of quinolinone derivatives has been a subject of investigation. Quinoline and its derivatives are recognized for a variety of pharmacological properties, including antioxidant activity. ijert.orgijert.org
Naturally occurring quinolinone alkaloids have been identified with antioxidant properties. researchgate.net Furthermore, synthetic efforts have focused on creating novel quinolin-2(1H)-one derivatives to explore their antioxidant capabilities. These studies confirm that the quinolinone structure is a key feature for this activity. researchgate.net
Anti-Inflammatory Mechanisms (e.g., IL-6 Inhibition)
The quinolinone core is found in numerous natural and synthetic compounds with a wide array of biological effects, including anti-inflammatory properties. ijert.orgijert.orgresearchgate.net The anti-inflammatory potential of quinolone alkaloids has been documented, with some derivatives showing inhibitory effects on pro-inflammatory cytokines like Interleukin-6 (IL-6). researchgate.net For example, certain yaequinolone alkaloids demonstrated a reduction in IL-6 production in stimulated macrophage cell lines. researchgate.net
Additionally, some quinazoline (B50416) derivatives, which are structurally related to quinolines, have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. researchgate.net This inhibition leads to a decrease in the expression of NF-κB target genes, including IL-6 and IL-8. researchgate.net This evidence from related compound classes suggests that the anti-inflammatory activity of quinolinone derivatives could be mediated, at least in part, through the inhibition of key inflammatory cytokines like IL-6.
Antiplatelet Activity
Several classes of quinolin-2(1H)-one analogs have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications as antithrombotic agents. The general class of quinoline compounds has been noted for its antiplatelet effects. ijert.orgijert.org
Specific research into 4-phenylquinolin-2(1H)-one derivatives has been conducted to discover novel antiplatelet agents. researchgate.net Furthermore, patents have been filed for fluorinated derivatives of quinolin-2(1H)-one, citing their potential use as platelet aggregation inhibitors. These findings underscore the relevance of the quinolinone scaffold in the development of compounds that can modulate platelet function.
Analytical and Spectroscopic Characterization in Research of 6 Chloro 8 Iodoquinolin 2 1h One
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecular architecture of 6-Chloro-8-iodoquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinolinone core.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic and vinyl protons, as well as the N-H proton. The protons on the quinolinone ring system will appear as doublets or multiplets, with their chemical shifts and coupling constants being characteristic of their positions relative to the substituents (chloro, iodo, and carbonyl groups). The N-H proton typically appears as a broad singlet. In related quinolinone structures, aromatic protons generally resonate in the range of 7.0-8.0 ppm, while the vinyl protons adjacent to the carbonyl group appear at different, specific shifts.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms of the quinolinone core. The carbonyl carbon (C2) is characteristically deshielded and appears at a high chemical shift, often above 160 ppm. The carbons bonded to the electronegative chlorine and iodine atoms (C6 and C8) also exhibit specific chemical shifts influenced by the halogen's electronic effects. For example, in various substituted quinolinones, the carbon signals are well-resolved, allowing for unambiguous assignment. nih.gov
While specific spectral data for this compound is not publicly detailed, the expected chemical shifts can be inferred from analyses of similar substituted quinolinones. nih.govresearchgate.netmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | H3, H4 | ~6.5 - 7.8 | Vinyl protons, appearing as doublets. |
| H5, H7 | ~7.2 - 8.0 | Aromatic protons, appearing as doublets. | |
| N-H | >10.0 | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | C2 | >160 | Carbonyl carbon. |
| C3, C4 | ~120 - 140 | Vinyl carbons. | |
| C4a, C8a | ~135 - 150 | Bridgehead carbons. | |
| C5, C7 | ~115 - 130 | Aromatic carbons. | |
| C6 | ~125 - 135 | Carbon attached to Chlorine. |
Note: The values in this table are estimates based on data for analogous structures and general principles of NMR spectroscopy.
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₉H₅ClINO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. bldpharm.com
The expected monoisotopic mass is 304.9155 u. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic). This pattern is a definitive fingerprint for confirming the presence of these halogens. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed for both quantification and structural confirmation, where the parent ion is fragmented to produce characteristic daughter ions. nih.gov In related quinoline (B57606) compounds, fragmentation often involves the loss of substituents or parts of the heterocyclic ring. mdpi.comnih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClINO | bldpharm.com |
| Molecular Weight | 305.50 g/mol | bldpharm.com |
| Exact Mass | 304.9155 u | Calculated |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent peaks would include a strong absorption band for the C=O (amide carbonyl) stretching vibration, typically found in the range of 1640-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a broad band in the region of 3100-3400 cm⁻¹, indicative of hydrogen bonding in the solid state. Aromatic C=C and C-H stretching vibrations would also be present. The C-Cl and C-I stretching vibrations occur in the fingerprint region (<1000 cm⁻¹) of the spectrum. Spectroscopic data from related quinolinone and quinoxalinone structures consistently show these characteristic peaks. nih.govresearchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| N-H | Stretch | 3100 - 3400 | Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |
| C=C | Stretch | 1550 - 1620 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Note: The values are typical ranges observed for these functional groups in similar heterocyclic compounds. nih.govresearchgate.net
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a final compound and for quantitative analysis. For halogenated quinolinones, reversed-phase HPLC is commonly used. nih.gov A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The compound is detected using a UV detector, often set at a wavelength where the quinolinone chromophore has maximum absorbance. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination (e.g., >98%).
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to identify suitable solvent systems for column chromatography purification. For the synthesis of quinolinone derivatives, a silica (B1680970) gel plate is used as the stationary phase. researchgate.net A mixture of nonpolar and polar organic solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is used as the mobile phase. The spots are visualized under UV light (typically at 254 nm), where the UV-active quinolinone ring appears as a dark spot. The retention factor (Rf) value is calculated to track the compound's movement.
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial checkpoint for its purity and identity. The theoretical elemental composition of this compound, with the chemical formula C₉H₅ClINO, can be calculated based on its atomic constituents.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 35.39 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.65 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.61 |
| Iodine | I | 126.90 | 1 | 126.90 | 41.54 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.59 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.24 |
| Total | 305.50 | 100.00 |
Note: Atomic masses are approximate and for calculation purposes.
A thorough search of scientific literature did not yield any published experimental data from elemental analysis of this compound. Such data would typically be presented as the experimentally determined percentages of carbon, hydrogen, and nitrogen, which would then be compared to the theoretical values to confirm the synthesis of the target compound.
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallographic analysis would reveal the precise spatial arrangement of the chloro and iodo substituents on the quinolinone core and how the molecules interact with each other in the solid state. This information is crucial for understanding its physical properties and potential biological activity.
Despite the existence of crystallographic data for related compounds, such as 6-Chloroquinolin-2(1H)-one chemspider.com, no published studies containing the crystal structure or associated crystallographic data for this compound were found.
Table 2: Hypothetical X-ray Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| R-factor (%) | Data not available |
This table is presented as a template for the type of data that would be expected from an X-ray crystallographic study and is currently unpopulated due to a lack of available information.
UV-Vis Spectroscopy for Solution-Phase Behavior and Stability Studies
UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule and can provide valuable information about its conjugation system, solution-phase behavior, and stability. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic properties of a compound.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the π-π* transitions within the quinolinone aromatic system. The positions and intensities of these bands would be influenced by the chloro and iodo substituents. Studies on the solution-phase behavior and stability could involve monitoring changes in the UV-Vis spectrum over time, under different pH conditions, or in various solvents.
However, a comprehensive search of the scientific literature did not uncover any published UV-Vis spectroscopic data for this compound.
Table 3: Anticipated UV-Vis Spectroscopic Data for this compound in a Specified Solvent
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Data not available | Data not available | Data not available |
This table illustrates the expected format for UV-Vis spectroscopic data, which remains to be determined experimentally.
Q & A
Q. How should researchers address discrepancies between computational and experimental bond lengths in halogenated quinolinones?
- Methodology : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. If deviations exceed 0.05 Å, check for crystal packing effects (e.g., halogen bonding) or basis set limitations. Use QTAIM analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
